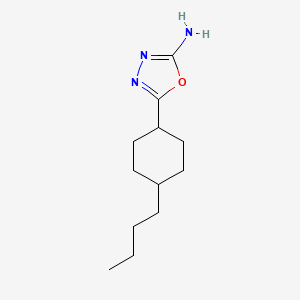

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry. These compounds have been studied for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of conditions such as dementias and myasthenia gravis .

Synthesis Analysis

The synthesis of related 5-aryl-1,3,4-oxadiazoles involves the preparation of hydrazine-1-carboxamides from commercially available or in-house prepared hydrazides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine. The yields for these reactions range from 41% to 100% . Although the specific synthesis of 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine is not detailed, the general synthetic approach for this class of compounds is well-established.

Molecular Structure Analysis

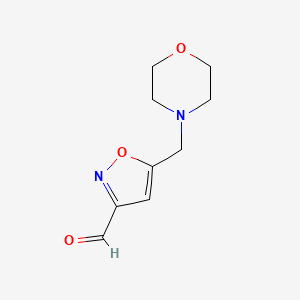

The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring is crucial for the biological activity of these compounds. The molecular docking studies suggest that these compounds interact non-covalently with AChE and BChE, blocking entry into the enzyme gorge and catalytic site, respectively .

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring can participate in various chemical reactions. For instance, acylation of amino oxadiazoles with different acid chlorides can yield acylated compounds, while reactions with isocyanates can afford urea derivatives. Additionally, cyclization reactions can lead to the formation of other heterocyclic systems such as thiazolidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles are influenced by the substituents attached to the oxadiazole ring. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The crystal structure of related compounds, such as those containing thiazole rings, has been determined by single-crystal X-ray diffraction, which provides insight into the three-dimensional arrangement and potential intermolecular interactions .

作用機序

Safety and Hazards

特性

IUPAC Name |

5-(4-butylcyclohexyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-2-3-4-9-5-7-10(8-6-9)11-14-15-12(13)16-11/h9-10H,2-8H2,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDHQDQYXGVUEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602611 |

Source

|

| Record name | 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1016523-20-8 |

Source

|

| Record name | 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)

![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)